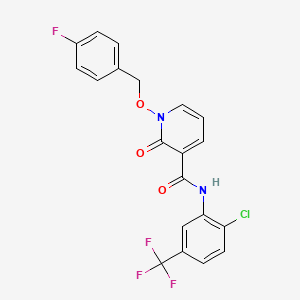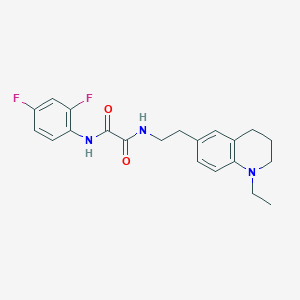
N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O2 and its molecular weight is 387.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents Synthesis
A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method. These compounds were evaluated for antitumor activities against several human cancer cell lines, demonstrating moderate to high levels of antitumor activities. The research highlighted the potential of these compounds, including those structurally related to N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, as anticancer agents. The mechanism of action for a representative compound indicated cell cycle arrest and apoptosis in cancer cells (Fang et al., 2016).
Neuropharmacology and Sleep Regulation
Research into the orexin (hypocretin) system, which plays a significant role in the regulation of sleep and wakefulness, has revealed that specific antagonists can modulate sleep patterns in animals. While not directly mentioning this compound, studies on related compounds have shown that blocking orexin receptors affects sleep architecture and promotes sleep, providing insights into potential therapeutic applications for sleep disorders (Dugovic et al., 2009).
Molecular Probes and Biochemical Research
Investigations into the reactivity and fluorescence enhancement of NO-specific probes have highlighted the utility of certain compounds in detecting and quantifying nitric oxide (NO) in biological systems. Though not directly involving this compound, related research has demonstrated the potential of structurally similar compounds as tools in biochemical and medical research (McQuade et al., 2010).
Antimicrobial Applications
Studies on derivatives of 1,4-dihydro-4-oxoquinoline, which share structural motifs with this compound, have explored their potential as antimicrobial agents. These investigations have led to the synthesis and testing of novel compounds for their activity against a range of bacterial strains, contributing to the development of new antibiotics and antimicrobial treatments (Desai et al., 2007).
Synthesis and Chemical Reactivity
Research in organic synthesis has led to the development of new methods for producing complex molecules, including tetrahydroquinoline derivatives. These studies provide valuable insights into the chemical reactivity and potential applications of compounds similar to this compound in various fields, from materials science to medicinal chemistry (Lu & Shi, 2007).
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-18-7-6-16(22)13-17(18)23/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPBAMZSZRCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

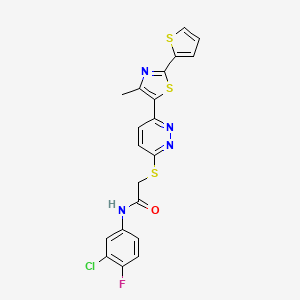
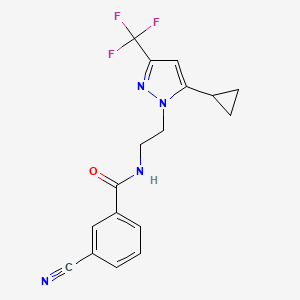
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)
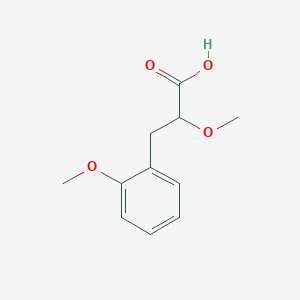

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)
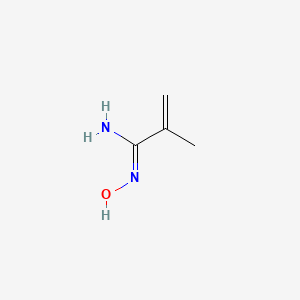



![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)
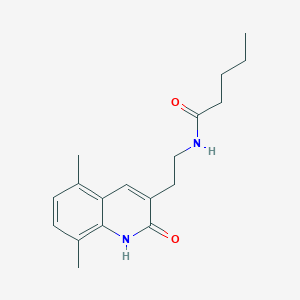
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)
